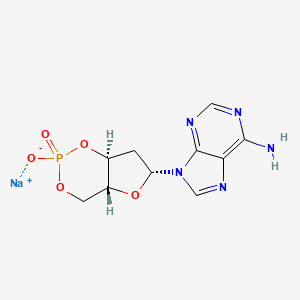

Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt

Übersicht

Beschreibung

Adenosine 3′,5′-cyclic monophosphate sodium salt monohydrate is a naturally-occurring activator of PKA (cAMP-dependent protein kinase A). Cyclic-AMP is an important second messenger that is linked in many systems to neurotransmitter- or hormone-induced receptor stimulation .

Synthesis Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium (cAMPNa· n H 2 O, n = 2, 4, 5, including its methanol solvate of n = 3) were systematically investigated for the crystal structures, their humidity sensibility, the transformation behaviors mediated by humidity, and the relationship between crystal water behaviors and specific structures .Molecular Structure Analysis

The hydrates of adenosine-3′,5′-cyclic phosphate sodium were found to have major differences in crystal morphologies, molecular conformation, bonding profiles, and crystal water distribution in the lattices of different hydrates .Chemical Reactions Analysis

The difference in the desorption dynamics of crystal water for the different hydrates was mainly attributed to their steric effects in the crystal lattice despite the relation to the interaction of water molecules with sodium ions and cAMP anions. The reversible conversions between the hydrates and their corresponding low hydrates or even anhydrates occur along with desorption/uptake of crystal water mediated by humidity .Physical And Chemical Properties Analysis

Almost all salt forms of nucleotides exist as crystalline hydrates. The hydrates of these compounds tend to be more stable than their anhydrous form. Nucleotides contain many hydroxyl groups and dissociation sites, which provide recognition and binding sites with water molecules .Wissenschaftliche Forschungsanwendungen

- 2’-dcAMP : An analogue of cyclic AMP (cAMP), 2’-dcAMP lacks the 2’-hydroxy group in the ribose moiety. Researchers use it to study cAMP receptor mapping. Proteins that rely on hydrogen bonds to recognize cyclic AMP at the 2’-ribose part exhibit reduced binding affinity for 2’-dcAMP. It serves as an inactive control for cAMP-dependent protein kinases .

- 2’-dcAMP : It permeates cell membranes and releases Ca2+ from intracellular stores sensitive to cADPR (cyclic ADP-ribose). This leads to Ca2+ release-activated Ca2+ entry. Researchers use it to study Ca2+ signaling in intact cells .

- 2’-dcAMP : Researchers have explored its importance in the antagonistic activity of 8-substituted cADPR derivatives. These derivatives mimic cADPR and provide tools for studying Ca2+ signaling .

- Adenosine deaminase (ADA) : ADA converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine. It interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA. Understanding ADA’s role is crucial for therapeutic interventions .

Cell Signaling and Receptor Mapping Studies

Calcium Signaling Modulation

Antagonistic Activity in cADPR Derivatives

Enzyme Inhibition and Therapeutic Perspectives

Phosphorylation and Nucleotide Analogs

Wirkmechanismus

Safety and Hazards

Adenosine, 2’-deoxy-, cyclic 3’,5’-(hydrogen phosphate), monosodium salt may form combustible dust concentrations in air and causes severe skin burns and eye damage. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5-6(19-7)2-18-21(16,17)20-5;/h3-7H,1-2H2,(H,16,17)(H2,11,12,13);/q;+1/p-1/t5-,6+,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTSMWVPJUMNPE-VWZUFWLJSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917618 | |

| Record name | Sodium 6-(6-amino-9H-purin-9-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

CAS RN |

93839-95-3 | |

| Record name | Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093839953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-(6-amino-9H-purin-9-yl)-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine, 2'-deoxy-, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)